D-Thyroxine sodium salt
Overview
Description
Mechanism of Action
Target of Action
Dextrothyroxine Sodium, the dextrorotary isomer of synthetic thyroxine, primarily targets the liver . It acts as an antihyperlipidemic agent . Inherently, it will also bind to thyroid receptors and as it is a prohormone, it will bind as a substrate to iodide peroxidase .
Mode of Action
It is known to stimulate the formation of low-density lipoprotein (ldl) in the liver and, to a much greater extent, increase the catabolism of ldl . This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, resulting in a reduction in serum cholesterol and LDL . Dextrothyroxine Sodium has no significant effect on high-density lipoproteins (HDL) .
Biochemical Pathways
Dextrothyroxine Sodium affects the lipid metabolism pathway. It stimulates the formation and catabolism of LDL in the liver . This leads to increased excretion of cholesterol and bile acids, which are key components of the lipid metabolism pathway .
Pharmacokinetics
It is known that the compound acts primarily in the liver .
Result of Action
The action of Dextrothyroxine Sodium leads to a reduction in serum cholesterol and LDL . This is achieved through the increased formation and catabolism of LDL in the liver, leading to increased excretion of cholesterol and bile acids .
Biochemical Analysis
Biochemical Properties
Dextrothyroxine Sodium interacts with various biomolecules in the body. It binds to thyroid receptors and acts as a substrate to iodide peroxidase . This interaction plays a significant role in its biochemical reactions. The compound is synthesized via the iodination of tyrosines (monoiodotyrosine) and the coupling of iodotyrosines (diiodotyrosine) in the thyroglobulin .
Cellular Effects
Dextrothyroxine Sodium has a broad spectrum of stimulatory effects on cell metabolism . It influences cell function by affecting cell signaling pathways and gene expression. It stimulates the formation of low-density lipoprotein (LDL) in the liver and increases the catabolism of LDL . This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, resulting in a reduction in serum cholesterol and LDL .
Molecular Mechanism
The molecular mechanism of Dextrothyroxine Sodium is not completely understood. It is known to bind to thyroid receptors and act as a substrate to iodide peroxidase . It stimulates the formation of LDL in the liver and increases the catabolism of LDL . This leads to increased excretion of cholesterol and bile acids, resulting in a reduction in serum cholesterol and LDL .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects on lowering cholesterol levels are significant .
Metabolic Pathways
Dextrothyroxine Sodium is involved in the metabolic pathway of cholesterol regulation . It stimulates the formation of LDL in the liver and increases the catabolism of LDL . This leads to increased excretion of cholesterol and bile acids, resulting in a reduction in serum cholesterol and LDL .
Transport and Distribution
It is known to bind to thyroid receptors .
Subcellular Localization
It is known to bind to thyroid receptors , suggesting that it may be localized in the areas where these receptors are present.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dextrothyroxine sodium involves the iodination of tyrosines (monoiodotyrosine) and the coupling of iodotyrosines (diiodotyrosine) in the thyroglobulin . The process includes several steps:
Iodination: Tyrosine residues in thyroglobulin are iodinated to form monoiodotyrosine and diiodotyrosine.
Coupling: The iodotyrosines are then coupled to form thyroxine.
Purification: The synthesized thyroxine is purified and converted to its dextrorotary isomer, dextrothyroxine.
Industrial Production Methods: Industrial production of dextrothyroxine sodium follows similar synthetic routes but on a larger scale. The process involves:
Large-scale iodination and coupling reactions: These are carried out in industrial reactors.
Purification and crystallization: The product is purified through crystallization and other purification techniques to obtain high-purity dextrothyroxine sodium.
Chemical Reactions Analysis
Types of Reactions: D-Thyroxine sodium salt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various iodinated derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Halogen substitution reactions can occur, leading to different iodinated compounds.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or iodine.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as halogenating agents.
Major Products: The major products formed from these reactions include various iodinated derivatives and reduced forms of dextrothyroxine .
Scientific Research Applications
D-Thyroxine sodium salt has been studied for various scientific research applications, including:
Chemistry: Used as a model compound to study iodination and coupling reactions.
Biology: Investigated for its effects on lipid metabolism and thyroid hormone pathways.
Medicine: Explored as a potential treatment for hyperlipidemia and other lipid disorders.
Industry: Used in the production of diagnostic reagents and radioimmunoassay kits.
Comparison with Similar Compounds
Levothyroxine: The levorotary isomer of thyroxine, commonly used to treat hypothyroidism.
Liothyronine: A synthetic form of triiodothyronine (T3), used to treat hypothyroidism.
Desiccated Thyroid Extract: A natural form of thyroid hormone derived from animal thyroid glands.
Comparison:
Dextrothyroxine vs. Levothyroxine: Dextrothyroxine is primarily studied for its lipid-lowering effects, while levothyroxine is widely used for thyroid hormone replacement therapy.
Dextrothyroxine vs. Liothyronine: Liothyronine is more potent and acts faster than dextrothyroxine, making it suitable for acute thyroid hormone replacement.
Dextrothyroxine vs. Desiccated Thyroid Extract: Desiccated thyroid extract contains a mixture of thyroxine and triiodothyronine, while dextrothyroxine is a pure synthetic compound.
D-Thyroxine sodium salt stands out due to its unique lipid-lowering properties, which are not observed in other thyroid hormone analogs .
Properties
CAS No. |
137-53-1 |
---|---|
Molecular Formula |
C15H11I4NNaO4 |
Molecular Weight |
799.86 g/mol |
IUPAC Name |
sodium;4-[4-[(2R)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenolate |
InChI |
InChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);/t12-;/m1./s1 |
InChI Key |
BRLSOHUOWVCKNI-UTONKHPSSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@H](C(=O)O)N.[Na] |
SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+] |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.[Na] |
Appearance |
Solid powder |
137-53-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Choloxin D Thyroxine D-T4 Thyroid Hormone D-Thyroxine Dextrothyroxine Dextrothyroxine Sodium Sodium Dextrothyroxine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the initial hopes for using Dextrothyroxine sodium to treat cardiovascular disease?
A1: Researchers hypothesized that Dextrothyroxine sodium could potentially slow down atherosclerosis, a key contributor to cardiovascular disease. This was based on long-standing evidence suggesting that thyroid deficiency promotes atherosclerosis, while thyroid hormone replacement therapy appeared to have protective effects [, ]. The Coronary Drug Project, a large-scale clinical trial, included Dextrothyroxine sodium to investigate this potential benefit [].
Q2: Why was Dextrothyroxine sodium considered as a treatment option for hypercholesterolemia?
A2: Dextrothyroxine sodium was investigated as a hypocholesterolemic agent due to its ability to reduce serum cholesterol levels []. It was thought to offer a potential treatment option for individuals with elevated cholesterol, a known risk factor for cardiovascular disease.
Q3: Were there any concerns regarding the use of Dextrothyroxine sodium in patients with coronary heart disease?
A3: Yes, despite the initial hopes, concerns arose regarding the safety of Dextrothyroxine sodium, particularly in individuals with pre-existing coronary heart disease. The Physician's Desk Reference even listed it as contraindicated for such patients []. One study noted that Dextrothyroxine sodium was suspected of potentially accelerating the degradation of vitamin K-dependent clotting factors, which are essential for blood coagulation [].
Q4: What led to the discontinuation of Dextrothyroxine sodium in the Coronary Drug Project?
A4: The Coronary Drug Project discontinued the use of Dextrothyroxine sodium due to concerns about adverse effects potentially linked to levothyroxine sodium contamination []. Analysis revealed that commercially available Dextrothyroxine sodium contained a small percentage of levothyroxine sodium, another thyroid hormone with more potent metabolic effects []. This contamination raised concerns about potential negative impacts on heart health, particularly in patients already at risk for coronary artery disease.
Q5: Why was the choice of Dextrothyroxine sodium over other thyroid hormone preparations questioned?
A5: Some researchers criticized the selection of Dextrothyroxine sodium over natural thyroid hormone preparations like desiccated thyroid or levothyroxine sodium []. They argued that while Dextrothyroxine sodium might have less metabolic activity per unit of weight, effective dosages of desiccated thyroid or levothyroxine sodium proved superior in reducing serum lipids [].
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